![molecular formula C7H7BN2O2 B1486718 1H-Pyrrolo[2,3-B]pyridin-5-ylboronic acid CAS No. 944059-24-9](/img/structure/B1486718.png)

1H-Pyrrolo[2,3-B]pyridin-5-ylboronic acid

Overview

Description

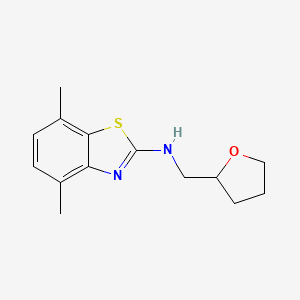

1H-Pyrrolo[2,3-B]pyridin-5-ylboronic acid is a chemical compound with the empirical formula C7H7BN2O2 and a molecular weight of 161.95 . It is typically available in solid form .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string OB(C1=CN=C2NC=CC2=C1)O . The InChI key for this compound is KCHKRCSVKZQYCA-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

This compound is a solid compound with a molecular weight of 161.95 . Its empirical formula is C7H7BN2O2 .Scientific Research Applications

Alzheimer's Disease Imaging

18F-MK-6240, a derivative with a structural component of 1H-Pyrrolo[2,3-B]pyridin-5-yl, is a PET tracer used for imaging neurofibrillary tangles (NFTs) in Alzheimer's disease. The tracer exhibits rapid brain uptake, followed by fast washout in healthy subjects, and slower clearance in regions typically associated with NFT deposition in Alzheimer's patients. This compound shows promise in differentiating between healthy and diseased states, indicating its potential in diagnosing and understanding the progression of Alzheimer's disease (Lohith et al., 2018).

Cancer Therapy

BMS-690514 is an inhibitor of epidermal growth factor and vascular endothelial growth factor receptors, involving a derivative of 1H-Pyrrolo[2,3-B]pyridin-5-yl. It's being explored as a treatment for non-small-cell lung cancer and metastatic breast cancer. This compound undergoes extensive metabolism, indicating its potential effectiveness and the importance of understanding its pharmacokinetics and interactions in the human body (Christopher et al., 2010).

Prostate Cancer Imaging

18F-DCFPyL, another compound related to 1H-Pyrrolo[2,3-B]pyridin-5-ylboronic acid, is a prostate-specific membrane antigen–targeting radiotracer. It has demonstrated effectiveness in localizing biochemical recurrence of prostate cancer, altering disease stage perception, and influencing patient management, thus representing a significant advancement in prostate cancer diagnostics and treatment planning (Rousseau et al., 2019).

Mechanism of Action

They are particularly known for their use in Suzuki-Miyaura cross-coupling reactions .

If you have access to scientific databases or libraries, you might be able to find more detailed information. Alternatively, you could reach out to researchers in the field or the suppliers of the compound for more specific information .

properties

IUPAC Name |

1H-pyrrolo[2,3-b]pyridin-5-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BN2O2/c11-8(12)6-3-5-1-2-9-7(5)10-4-6/h1-4,11-12H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCHKRCSVKZQYCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(NC=C2)N=C1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00670262 | |

| Record name | 1H-Pyrrolo[2,3-b]pyridin-5-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00670262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

944059-24-9 | |

| Record name | B-1H-Pyrrolo[2,3-b]pyridin-5-ylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=944059-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrrolo[2,3-b]pyridin-5-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00670262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-Chlorophenyl)-4,5,6,7-tetrahydro-2h-pyrazolo[4,3-c]pyridine dihydrochloride](/img/structure/B1486636.png)

![2-(Diethylamino)benzo[d]thiazol-6-ol](/img/structure/B1486642.png)

![2-{2-[3-(4-Fluorophenyl)-1-pyrrolidinyl]ethyl}-1,4-dimethylpiperazine](/img/structure/B1486643.png)